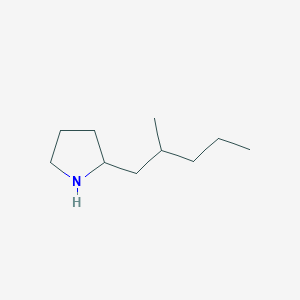![molecular formula C15H20Cl3N5 B13557947 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride is a complex organic compound that features a benzodiazole and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride typically involves multi-step organic reactionsThe final step involves the addition of ethan-1-amine and subsequent conversion to the trihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[1-[2-(pyrimidin-4-yl)-1,2,4-triazol-3-yl]ethyl]-3-[2,4-dichloro-5-phenyl]urea: Similar in structure but differs in the triazole moiety.
4-(2-(6-amino-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl-l-glutamic acid: Shares the pyrimidine core but has different functional groups.
Eigenschaften
Molekularformel |
C15H20Cl3N5 |
|---|---|
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
2-[1-(2-pyrimidin-4-ylethyl)benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C15H17N5.3ClH/c16-8-5-15-19-13-3-1-2-4-14(13)20(15)10-7-12-6-9-17-11-18-12;;;/h1-4,6,9,11H,5,7-8,10,16H2;3*1H |
InChI-Schlüssel |
QEZYTQMQFNKJEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=NC=NC=C3)CCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)







![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)

